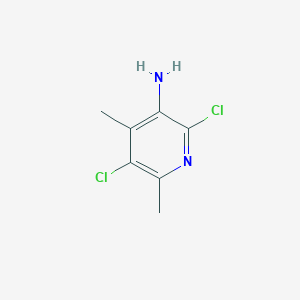

2,5-Dichloro-4,6-dimethylpyridin-3-amine

Description

Properties

IUPAC Name |

2,5-dichloro-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLVGUMOULOLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Route via Chlorination, Reduction, and Amination

A robust and well-documented synthetic pathway for obtaining 2,5-Dichloro-4,6-dimethylpyridin-3-amine involves the following key steps, as described in patent GB2563858A and related documents:

| Step | Reaction Description | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile | Chlorinating agent (e.g., POCl3 or SOCl2) | 2,5-Dichloro-4,6-dimethylnicotinonitrile |

| 2 | Reduction of the nitrile group to aldehyde | Reducing agent (e.g., DIBAL-H or other selective agents) | 2,5-Dichloro-4,6-dimethylnicotinaldehyde |

| 3 | Conversion of aldehyde to oxime | Hydroxylamine (NH2OH) under mild conditions | 2,5-Dichloro-4,6-dimethylnicotinaldehyde-oxime |

| 4 | Chlorination of oxime to form imidoyl chloride derivative | Chlorinating agent (e.g., POCl3) | 2,5-Dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl-chloride |

| 5 | Subsequent reduction or amination steps to yield 2,5-Dichloro-4,6-dimethylpyridin-3-amine | Appropriate reducing or amination reagents | Target compound |

This sequence leverages selective chlorination and functional group transformations to install chlorine atoms at positions 2 and 5 on the pyridine ring, along with methyl groups at 4 and 6, and finally introduces the amino group at position 3 via oxime intermediates and further transformations.

Detailed Reaction Conditions and Notes

Chlorination : The chlorination step typically employs phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to substitute hydroxyl or nitrile groups with chlorine atoms under controlled temperature conditions.

Reduction : Selective reduction of nitrile to aldehyde is often performed at low temperatures using diisobutylaluminum hydride (DIBAL-H) to avoid over-reduction to amines.

Oxime Formation : Hydroxylamine hydrochloride is reacted with the aldehyde intermediate in a buffered aqueous or alcoholic medium, often at room temperature to form the oxime.

Chlorination of Oxime : Conversion of the oxime to the corresponding imidoyl chloride is carried out with chlorinating agents, enabling further nucleophilic substitution or reduction.

Final Amination : The amino group at position 3 can be introduced by reduction or nucleophilic substitution, depending on the intermediate used.

Summary Table of Key Intermediates and Transformations

| Intermediate | Structural Feature | Role in Synthesis | Notes |

|---|---|---|---|

| 4,6-Dimethyl-2-hydroxynicotinonitrile | Starting pyridine with hydroxyl and nitrile | Precursor for chlorination | Commercially available or synthesized |

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Chlorinated nitrile | Intermediate for reduction | Chlorination at 2 and 5 positions |

| 2,5-Dichloro-4,6-dimethylnicotinaldehyde | Aldehyde derivative | Intermediate for oxime formation | Reduced from nitrile |

| 2,5-Dichloro-4,6-dimethylnicotinaldehyde-oxime | Oxime | Intermediate for imidoyl chloride | Formed by reaction with hydroxylamine |

| 2,5-Dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl-chloride | Imidoyl chloride | Precursor to amine | Formed by chlorination of oxime |

| 2,5-Dichloro-4,6-dimethylpyridin-3-amine | Target compound | Final product | Obtained by reduction or amination |

Research Findings and Optimization Notes

The chlorination steps must be carefully controlled to avoid over-chlorination or degradation of the pyridine ring.

Reduction of nitrile to aldehyde is a critical step requiring selective reagents to prevent further reduction to amine or alcohol.

Oxime formation proceeds efficiently under mild conditions, but purity and reaction time affect yield.

The conversion of oxime to imidoyl chloride is sensitive to moisture and requires anhydrous conditions.

Final amination or reduction steps can be optimized by choice of reducing agents or amination conditions to maximize yield and purity of 2,5-Dichloro-4,6-dimethylpyridin-3-amine.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid or corresponding aldehydes.

Reduction: Formation of 2,5-dichloro-4,6-dimethylpyridin-3-amine derivatives with reduced functional groups.

Scientific Research Applications

COMT Inhibition

One of the primary applications of 2,5-Dichloro-4,6-dimethylpyridin-3-amine is as a catechol-O-methyltransferase (COMT) inhibitor. This compound has been studied for its potential to enhance the efficacy of levodopa in Parkinson’s disease treatment by preventing the metabolism of levodopa into less active forms.

A study demonstrated that this compound significantly increased plasma levels of levodopa while decreasing levels of 3-O-methyl-levodopa when administered to rat models .

Intermediates in Drug Synthesis

This compound serves as an important intermediate in the synthesis of other pharmaceuticals. For instance, it is involved in the production of Opicapone, a drug used in Parkinson’s disease therapy. The synthesis pathway includes the reaction of 2,5-Dichloro-4,6-dimethylpyridin-3-amine with various reagents to yield complex structures essential for therapeutic applications .

Anticancer Potential

Research has indicated that compounds related to 2,5-Dichloro-4,6-dimethylpyridin-3-amine exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways .

Case Study:

In a study involving human melanoma cells, treatment with derivatives of this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored, particularly in relation to its ability to protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing therapies aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chlorine atoms and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their structural differences are summarized below:

Key Observations:

- Electronic Effects: Chlorine atoms at positions 2 and 5 increase the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with bromine-containing analogs (e.g., 2,4-Dibromo-6-chloropyridin-3-amine), where bromine’s lower electronegativity may slow reaction kinetics .

- Biological Activity: Methyl groups in the target compound likely improve membrane permeability compared to non-methylated analogs like 3-Amino-2,5-dichloropyridine, aligning with its hypothesized role in COMT inhibition .

Physicochemical and Pharmacokinetic Profiles

A comparative analysis of key properties:

| Property | 2,5-Dichloro-4,6-dimethylpyridin-3-amine | 3-Amino-2,5-dichloropyridine | 2,5-Dichloro-4,6-diiodopyridin-3-ol |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~3.8 (highly lipophilic) |

| Aqueous Solubility | Moderate (enhanced by NH₂ group) | High | Low (due to iodine’s hydrophobicity) |

| Metabolic Stability | Likely high (methyl groups resist oxidation) | Moderate | Low (iodine may undergo dehalogenation) |

Implications:

Biological Activity

Overview

2,5-Dichloro-4,6-dimethylpyridin-3-amine (CAS No. 1639373-19-5) is a pyridine derivative characterized by two chlorine atoms and two methyl groups on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, which can modulate cellular processes.

The biological activity of 2,5-Dichloro-4,6-dimethylpyridin-3-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chlorine and methyl groups affects its binding affinity and specificity. This compound may function as an inhibitor or activator of certain enzymes, thereby influencing critical biological pathways. For instance, it has been explored for its potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

Antimicrobial Properties

Research indicates that 2,5-Dichloro-4,6-dimethylpyridin-3-amine exhibits notable antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains by interfering with essential cellular processes. The compound's effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2,5-Dichloro-4,6-dimethylpyridin-3-amine has also been investigated. In a series of studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (breast) | 5.0 |

| A549 (lung) | 4.5 |

| HCT116 (colon) | 3.8 |

These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of derivatives related to 2,5-Dichloro-4,6-dimethylpyridin-3-amine. Compounds were tested for their ability to inhibit COX enzymes involved in inflammation. The derivatives showed IC50 values comparable to known anti-inflammatory drugs like celecoxib .

- Cytotoxicity in Cancer Models : In vivo studies using xenograft models demonstrated that administration of 2,5-Dichloro-4,6-dimethylpyridin-3-amine significantly reduced tumor growth without causing substantial weight loss in mice. This suggests a favorable therapeutic index for potential cancer treatments .

Structure-Activity Relationships (SAR)

The biological activity of 2,5-Dichloro-4,6-dimethylpyridin-3-amine can be influenced by structural modifications. Research has shown that varying the position and type of substituents on the pyridine ring can enhance or diminish its biological efficacy:

| Modification | Effect on Activity |

|---|---|

| Replacement of Cl with F | Increased anticancer potency |

| Addition of hydroxyl group | Enhanced solubility and bioavailability |

These insights into SAR are crucial for guiding future synthetic efforts aimed at optimizing the compound's therapeutic profile .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,5-Dichloro-4,6-dimethylpyridin-3-amine, and how can purity be ensured?

- Methodology : The synthesis typically involves halogenation and amination of a pre-functionalized pyridine core. For example, chlorination at positions 2 and 5, followed by methyl group introduction at positions 4 and 6, requires controlled stoichiometry and temperature to avoid over-substitution. Purification often employs column chromatography (silica gel, gradient elution) or recrystallization. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. In case of eye contact, rinse immediately with water (S26 safety code). Solvent compatibility must be verified; for instance, avoid reactions with strong oxidizers due to the compound’s halogenated structure .

Q. How is structural characterization performed for intermediates and final products?

- Methodology : Combine spectroscopic methods:

- NMR : Assign peaks for methyl (δ ~2.3–2.6 ppm), aromatic protons (δ ~7.0–8.5 ppm), and amine groups (δ ~5.0–6.0 ppm, if protonated).

- FT-IR : Identify C-Cl stretches (~550–750 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- X-ray crystallography (if crystalline) resolves substituent positions unambiguously .

Advanced Research Questions

Q. How can computational tools predict the biological interaction profiles of this compound?

- Methodology :

- QSAR modeling : Correlate electronic (e.g., Hammett σ) or steric descriptors with observed bioactivity (e.g., receptor binding affinity).

- Molecular docking : Simulate binding to targets like kinase domains or neurotransmitter receptors. For example, the dimethylpyridine core may interact with hydrophobic pockets, while chlorine atoms influence binding specificity via halogen bonding .

- Validate predictions with in vitro assays (e.g., SPR for binding kinetics, cellular viability assays) .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

- Methodology :

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability).

- Advanced analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. LC-MS/MS detects trace impurities (e.g., dechlorinated byproducts).

- Meta-analysis : Compare datasets across literature, noting solvent effects (e.g., DMSO vs. CDCl₃ on chemical shifts) .

Q. How can reaction conditions be optimized to enhance regioselectivity in halogenation?

- Methodology :

- Catalyst screening : Transition metals (Pd, Cu) may direct chlorination to specific positions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions.

- Kinetic control : Lower temperatures (0–5°C) favor kinetic products over thermodynamic isomers. Monitor progress via TLC or in-situ FT-IR .

Q. What are the compound’s potential roles in pharmaceutical intermediates, and how are they validated?

- Methodology :

- Retrosynthetic analysis : Identify fragments for coupling (e.g., Suzuki-Miyaura for pyridine-amine linkages).

- Biological testing : Use the compound as a precursor in synthesizing kinase inhibitors or neuroactive agents. Validate via enzymatic assays (IC₅₀ determination) and ADMET profiling (e.g., microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.